Enhanced Lipophilicity vs. Non-Chiral Analog Improves Membrane Permeability
The target compound's calculated partition coefficient (cLogP = 1.80) [1] is significantly higher than that of the direct, non-methylated structural analog 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6, estimated cLogP = 1.37) . This 0.43 log unit increase corresponds to an approximately 2.7-fold increase in expected membrane partitioning, which is a critical parameter for oral bioavailability and cellular penetration in medicinal chemistry programs.
| Evidence Dimension | Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 1.80 (calculated) |
| Comparator Or Baseline | 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6): cLogP = 1.37 (estimated) |
| Quantified Difference | ΔcLogP = +0.43 |
| Conditions | Software-predicted logP values (fragment-based method) sourced from vendor QC certificates. |
Why This Matters
A higher cLogP indicates better passive membrane diffusion, which is crucial for selecting building blocks for cell-active probe or lead compound design.
- [1] Chembase.cn. (2026). Molecular Property Data for CAS 851398-32-8 (Database ID: 244321). View Source
